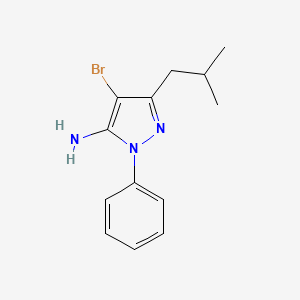

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine

Description

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a phenyl group at position 1, an isobutyl substituent at position 3, and a bromine atom at position 4. Pyrazole scaffolds are widely studied for their pharmacological and materials science applications, with substituents critically influencing reactivity, solubility, and bioactivity .

Properties

Molecular Formula |

C13H16BrN3 |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

4-bromo-5-(2-methylpropyl)-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C13H16BrN3/c1-9(2)8-11-12(14)13(15)17(16-11)10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3 |

InChI Key |

PBTXYRKCDOMIMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=C1Br)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazol-5-amine with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of corresponding oxides or amines .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Case Study: COX Inhibition

A notable study evaluated the anti-inflammatory properties of various pyrazole derivatives, including those synthesized from 4-bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine. The results indicated that several compounds demonstrated high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, surpassing traditional anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| 4-Bromo derivative A | 0.02 |

| 4-Bromo derivative B | 0.03 |

| Celecoxib | 0.04 |

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 4-bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is utilized in developing effective pesticides and herbicides. Its structural properties allow for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Case Study: Pesticide Development

Research has demonstrated the effectiveness of pyrazole-based agrochemicals in increasing crop yields and providing protection against common agricultural pests. The synthesis of these compounds often involves straightforward routes that yield high purity and bioactivity .

Material Science

Novel Material Synthesis

The compound is also explored for its potential in material science, particularly in creating materials with enhanced thermal stability and chemical resistance. These properties are valuable for applications in coatings and polymers.

Research Findings

Studies have indicated that incorporating pyrazole moieties into polymer matrices can significantly improve their mechanical properties and resistance to degradation under various environmental conditions .

Biochemical Research

Biochemical Assays

In biochemical research, 4-bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine serves as a tool for studying enzyme interactions and biological pathways vital for drug discovery.

Case Study: Enzyme Interaction Studies

Recent studies have utilized this compound to investigate its role as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. The findings suggest that pyrazole derivatives can modulate enzyme activity, presenting new avenues for therapeutic interventions .

Mechanism of Action

The mechanism of action of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Variations at Position 3

The isobutyl group (CH2CH(CH3)2) at position 3 distinguishes this compound from close analogs:

- Similarity score: 0.92 .

- 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 1349709-09-6): Cyclopropyl introduces ring strain and planar geometry, altering electronic distribution. Similarity score: 0.88 .

Table 1: Substituent Effects at Position 3

| Compound | Substituent (Position 3) | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | Isobutyl | ~293.2 g/mol | 3.8 |

| 3-Isopropyl Analog | Isopropyl | ~279.1 g/mol | 3.5 |

| 3-Cyclopropyl Analog | Cyclopropyl | ~277.1 g/mol | 3.2 |

*Estimated using fragment-based methods.

Bromine Substitution and Positional Isomerism

Bromine at position 4 (electron-withdrawing) contrasts with analogs like 5-Amino-4-bromo-3-methyl-1H-pyrazole (CAS 1780-72-9), where bromine is at position 4 but the amine is at position 3. Such positional changes significantly alter dipole moments and reactivity .

Pyrazole Derivatives in Drug Discovery

Pyrazole-based compounds in (e.g., 4k , 4h ) exhibit COX-2 inhibitory activity, with substituents like bromothiophene or fluorophenyl enhancing target affinity. While the target compound lacks direct biological data in the provided evidence, its isobutyl group may improve membrane permeability compared to smaller substituents .

Computational Studies

highlights DFT analyses of a tert-butyl/methyl-substituted pyrazol-5-amine, revealing nonlinear optical properties. Similar studies on the target compound could predict its polarizability and charge distribution .

Biological Activity

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is . The structure features a bromine atom at the 4-position and an isobutyl group at the 3-position of the pyrazole ring, contributing to its unique biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-Pyrazole | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| 1-H-Pyrazole | HepG2 | 5.0 | Microtubule destabilization |

| Curcumin Analog | Various Cancer Cells | 20.0 | Inhibition of microtubule assembly |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, studies have demonstrated that certain pyrazoles exhibit selective COX-2 inhibitory activity with IC50 values ranging from to .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4-Bromo-Pyrazole | COX-2 | 0.03 | High |

| Pyrazole Derivative | COX-1 | 0.04 | Moderate |

The biological activity of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is attributed to its ability to interact with specific molecular targets within biological pathways. For instance:

- Enzyme Inhibition : This compound may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

- Microtubule Destabilization : Similar pyrazole derivatives have been shown to disrupt microtubule assembly, which is crucial for cell division and survival in cancer cells .

- Apoptosis Induction : The enhancement of caspase activity suggests that these compounds can trigger programmed cell death in malignancies.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Model : A study involving MDA-MB-231 cells showed that treatment with a related pyrazole resulted in significant apoptosis at concentrations as low as , highlighting its potential as an anticancer agent.

- Inflammation Model : In carrageenan-induced paw edema models, compounds exhibiting similar structures demonstrated significant anti-inflammatory effects with minimal side effects on gastrointestinal safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.